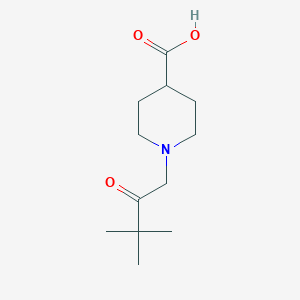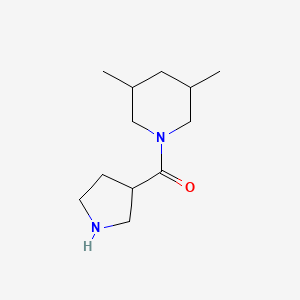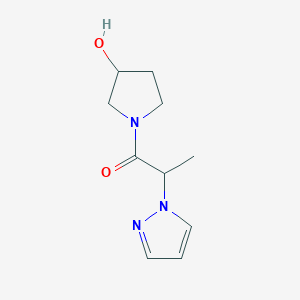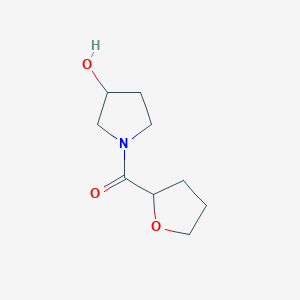
1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid
Overview
Description
1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid, also known as 1-(3,3-dimethylbut-2-enyl)piperidine-4-carboxylic acid or 1-(3,3-dimethylbutyryl)piperidine-4-carboxylic acid, is an organic compound belonging to the class of piperidine derivatives. It is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in scientific research for the study of its biochemical and physiological effects.
Scientific Research Applications
1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as analgesics, anticonvulsants, and anti-inflammatory agents. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. The compound has been used in the study of its biochemical and physiological effects, such as its effect on the metabolism of fatty acids, its ability to inhibit the formation of biofilms, and its role in the regulation of cell growth and differentiation.
Mechanism of Action
1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid has a variety of mechanisms of action, depending on the application. In the synthesis of pharmaceuticals, 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid(3,3-dimethyl-2-oxobutyl)piperidine-4-carboxylic acid acts as an intermediate, catalyzing the reaction of other compounds to form the desired product. In the synthesis of agrochemicals, the compound acts as an inhibitor of the enzymes responsible for the biosynthesis of the target compound. In the study of its biochemical and physiological effects, the compound has been found to act as an inhibitor of fatty acid metabolism and as an inhibitor of biofilm formation.
Biochemical and Physiological Effects
1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid has been found to have several biochemical and physiological effects. It has been found to inhibit the metabolism of fatty acids, which can lead to increased levels of fatty acids in the body. It has also been found to inhibit the formation of biofilms, which can lead to increased resistance to antibiotics. Additionally, the compound has been found to regulate cell growth and differentiation, which can lead to increased cell survival and improved tissue repair.
Advantages and Limitations for Lab Experiments
The use of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid in lab experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, the compound is soluble in a variety of solvents, allowing for easy manipulation and experimentation. However, the compound does have some limitations. It is not very soluble in aqueous solutions, and the reaction of the compound with other compounds can be slow. Additionally, the compound is not very stable in the presence of strong acids or bases.
Future Directions
1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid has potential applications in a variety of fields. It could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, the compound could be used
properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)10(14)8-13-6-4-9(5-7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYTXUPNYYHPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1488895.png)
![1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1488896.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1488898.png)










